molecular formula C7H9ClN2O B2688231 2-Cyclopropylpyrimidin-4-ol hydrochloride CAS No. 2310099-19-3

2-Cyclopropylpyrimidin-4-ol hydrochloride

Cat. No.: B2688231
CAS No.: 2310099-19-3
M. Wt: 172.61
InChI Key: IKDXFHGYHCIASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylpyrimidin-4-ol hydrochloride is a pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Pyrimidine cores are recognized as privileged structures in the design of bioactive molecules, and the incorporation of the cyclopropyl moiety can influence the compound's metabolic stability and conformational properties. This compound serves as a versatile building block for the synthesis of more complex molecules. While specific biological data for this exact compound is not widely published, structurally related pyrimidine derivatives have demonstrated potent activity in high-value research areas. For instance, pyrimidine compounds are being investigated as gamma secretase modulators, a target of interest in neurological disease research . Furthermore, other pyrimidine derivatives have been explored as agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for metabolic diseases such as type 2 diabetes . Researchers also utilize similar pyrimidine scaffolds in the development of novel therapeutics for infectious diseases, including antimalarial agents . The hydrochloride salt form typically enhances the compound's solubility, facilitating its use in various in vitro assay systems. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-6-3-4-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDXFHGYHCIASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Derivatization Strategies for 2 Cyclopropylpyrimidin 4 Ol Hydrochloride

Chemo- and Regioselective Synthesis of the Pyrimidine (B1678525) Core

The construction of the 2,4-substituted pyrimidine core is most commonly achieved through condensation reactions. The primary strategy involves the cyclization of a three-carbon component with a compound containing an amidine moiety. For the synthesis of 2-cyclopropylpyrimidin-4-ol (B1288454), this involves the reaction of cyclopropanecarboxamidine with a β-ketoester or a related 1,3-dicarbonyl compound.

The regioselectivity of this reaction is crucial for ensuring the correct placement of the cyclopropyl (B3062369) group at the C2 position and the hydroxyl group at the C4 position. The mechanism typically proceeds via initial condensation of the more nucleophilic nitrogen of the amidine with one of the carbonyl groups of the three-carbon unit, followed by cyclization and dehydration. The choice of reactants and reaction conditions, such as pH and solvent, dictates the outcome. For instance, using ethyl acetoacetate (B1235776) as the three-carbon component with cyclopropanecarboxamidine leads to the formation of 2-cyclopropyl-6-methylpyrimidin-4-ol. To obtain the unsubstituted C6 position, formyl- or aceto-acetic esters without a C2 substituent are required.

Alternative approaches, such as the Biginelli reaction, provide a multicomponent pathway to related dihydropyrimidine (B8664642) structures, which can then be oxidized to the aromatic pyrimidine core. researchgate.net These methods are valued for their operational simplicity and ability to generate diverse pyrimidine-based compounds. researchgate.net

Table 1: Key Reactants for Regioselective Pyrimidine Core Synthesis

N-C-N Component (Amidine)C-C-C Component (1,3-Dicarbonyl Analogue)Primary Product ScaffoldReference
CyclopropanecarboxamidineEthyl Acetoacetate2-Cyclopropyl-6-methylpyrimidin-4-ol wjarr.com
CyclopropanecarboxamidineDiethyl Malonate2-Cyclopropylpyrimidine-4,6-diol wjarr.com
GuanidineEthyl Benzoylacetate2-Amino-6-phenylpyrimidin-4-ol mdpi.com
Urea (B33335)Ethyl Acetoacetate + Benzaldehyde (Biginelli Reaction)5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one researchgate.net

Methodologies for Stereocontrolled Introduction of the Cyclopropyl Substituent

While the cyclopropyl group in 2-cyclopropylpyrimidin-4-ol itself does not possess a stereocenter directly attached to the pyrimidine ring, the synthesis of chiral analogues with substituents on the cyclopropyl ring requires stereocontrolled methods. nih.govacs.org Such strategies are essential for studying structure-activity relationships where specific stereoisomers may exhibit different biological activities.

Stereocontrolled synthesis is typically achieved by using enantiopure starting materials. acs.org For instance, versatile and stereocontrolled synthetic routes to cyclopropyl precursors can be developed from chiral pool starting materials like D-glyceraldehyde. nih.govacs.org Selective manipulation of functional groups in these precursors allows for the preparation of enantiopure cyclopropanecarboxamidines. nih.gov These chiral building blocks can then be used in the condensation reactions described in the previous section to yield pyrimidine derivatives with defined stereochemistry on the cyclopropyl moiety. acs.org

The cyclopropane (B1198618) ring's rigid structure can fix the configuration of substituents, which is particularly useful for structure-activity relationship studies. iris-biotech.de By introducing stereocenters onto the cyclopropyl ring, it is possible to create molecules with specific three-dimensional arrangements that can lead to more favorable interactions with biological targets. iris-biotech.de

Development of Novel Catalytic Approaches to 2-Cyclopropylpyrimidin-4-ol Hydrochloride

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical structures. The synthesis of pyrimidines has benefited significantly from the development of new catalytic systems, particularly those employing transition metals like copper, iron, and palladium. mdpi.com

Copper-catalyzed cycloaddition reactions are a powerful tool for constructing pyrimidine rings. mdpi.com One potential approach for synthesizing the 2-cyclopropylpyrimidin-4-ol scaffold could involve the Cu(II)-catalyzed reaction of a cyclopropyl-substituted alkyne with urea or its derivatives. mdpi.com Another strategy involves the [2+2+2] cyclization of ketones with nitriles, which can be catalyzed by copper under basic conditions, offering a broad substrate scope. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Liebeskind-Srogl reactions, are also employed for the synthesis of highly substituted pyrimidines. researchgate.net A regioselective, one-pot double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, showcasing the power of these methods for creating diarylated pyrimidines efficiently. researchgate.net While not a direct synthesis of the hydroxyl-containing target, such methods are invaluable for creating precursor molecules that can be subsequently converted to the desired product.

Table 2: Overview of Catalytic Approaches for Pyrimidine Synthesis

Catalyst SystemReaction TypeKey ReactantsPotential AdvantageReference
Copper (Cu(II))CycloadditionAlkynes and Amidines/GuanidinesHigh efficiency in C-N bond formation. mdpi.com
Iron (Fe)Condensation/CyclizationCarbonyl Derivatives and AmidinesUse of an inexpensive and environmentally benign metal. mdpi.com
Palladium (Pd)Cross-Coupling (e.g., Suzuki)Dihalopyrimidines and Boronic AcidsExcellent for regioselective C-C bond formation and high functional group tolerance. researchgate.net
Rhodium (Rh(II))Denitrogenative ReactionIsatoic AnhydridesAccess to fused pyrimidine systems like benzoxazinones. researchgate.net

Derivatization of the this compound Scaffold

Derivatization of the core scaffold is essential for modulating the compound's physicochemical and pharmacological properties. Modifications can be targeted at the pyrimidine ring, the cyclopropyl moiety, or the hydroxyl and hydrochloride positions.

The pyrimidine ring is amenable to a variety of chemical modifications, particularly at the C5 and C6 positions, which allows for the synthesis of a wide array of analogues. mdpi.com The electronic nature of the pyrimidine ring, influenced by the two nitrogen atoms, dictates its reactivity towards electrophilic and nucleophilic reagents.

Common functionalization strategies include:

Halogenation: Introduction of chloro, bromo, or iodo substituents at the C5 position can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. These halogenated derivatives serve as versatile intermediates for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Nitration: Electrophilic nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization, such as amide or sulfonamide formation.

C-H Functionalization: Direct C-H activation and functionalization are emerging as powerful tools for derivatization, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

The introduction of different substituents can significantly impact the molecule's properties. For example, attaching a p-methoxyphenyl group has been shown to improve antimicrobial activity in some pyrimidine derivatives. nih.govresearchgate.net

The cyclopropyl group is a key feature of the molecule, influencing its conformational rigidity and metabolic stability. iris-biotech.de Due to its high percentage of s-character in the C-H bonds, the cyclopropyl ring is relatively resistant to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Direct chemical modification of the cyclopropyl ring on the final pyrimidine scaffold is challenging. A more common strategy is to synthesize substituted cyclopropyl precursors (e.g., cyclopropanecarboxamidines bearing methyl, fluoro, or hydroxyl groups) and then use them in the pyrimidine ring synthesis.

The 4-hydroxyl group and the hydrochloride salt are critical sites for modification. The hydroxyl group exists in a tautomeric equilibrium with its keto form (pyrimidinone).

A key derivatization strategy involves converting the 4-hydroxyl group into a better leaving group, most commonly a chloride. This is typically achieved by treatment with reagents such as phosphorus oxychloride (POCl₃) or thiophosgene. researchgate.netnih.gov The resulting 4-chloropyrimidine (B154816) is a highly valuable intermediate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a wide range of nucleophiles to create diverse libraries of analogues:

Amines: Reaction with primary or secondary amines yields 4-aminopyrimidine (B60600) derivatives.

Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 4-alkoxy or 4-aryloxy ethers.

Thiols: Reaction with thiolates gives 4-thioether derivatives.

The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the pyrimidine ring. This salt form generally enhances water solubility and crystallinity. Modifications at this position typically involve converting the salt to the free base by treatment with a mild base or performing a salt exchange with a different acid to generate alternative salt forms with different physicochemical properties (e.g., solubility, melting point, stability).

Iii. Mechanistic Organic Chemistry and Reaction Pathway Elucidation of 2 Cyclopropylpyrimidin 4 Ol Hydrochloride

Detailed Investigations into Tautomerism of the Pyrimidin-4-ol System

The pyrimidin-4-ol ring system, a central feature of the target molecule, is known to exist as a mixture of tautomeric forms. This equilibrium is fundamental to its chemical behavior and reactivity. Computational studies have been instrumental in understanding the factors that control this tautomeric balance in nitrogen heterocyclic rings. nih.gov The introduction of a nitrogen atom into the ring, when comparing pyridine (B92270) derivatives to pyrimidine (B1678525) derivatives, significantly shifts the equilibrium. nih.gov

The primary tautomeric equilibrium for 2-Cyclopropylpyrimidin-4-ol (B1288454) is between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone). The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. nih.govresearchgate.net

The polarity of the solvent plays a crucial role in determining which tautomer predominates. nih.govnih.gov In polar aprotic solvents like DMSO, the keto form is generally favored, whereas non-polar solvents such as chloroform (B151607) tend to stabilize the enol form. nih.govnih.gov This solvent-dependent equilibrium is a common phenomenon in β-dicarbonyl and related systems. researchgate.net The stability of each tautomer is influenced by factors like intramolecular hydrogen bonding and the solvent's ability to engage in hydrogen bonding. researchgate.netcore.ac.uk Studies on analogous systems show that the percentage of the keto form often increases with rising solvent polarity. nih.gov The rates of the keto-enol interconversion are also subject to solvent effects, which can be analyzed using linear solvation energy relationships (LSER) to show that the effects are often entropic in origin. rsc.org

Table 1: Solvent Effects on Keto-Enol Tautomeric Equilibrium

Solvent Polarity Predominant Tautomer Rationale
Chloroform Non-polar Enol (4-hydroxypyrimidine form) Favors intramolecular hydrogen bonding within the enol form. nih.govnih.gov
DMSO Polar Aprotic Keto (4(3H)-pyrimidinone form) Stabilizes the more polar keto tautomer through dipole-dipole interactions. nih.govnih.gov

Note: This table represents general trends observed for keto-enol tautomerism in similar heterocyclic systems.

The existence and relative populations of tautomers are investigated using a combination of spectroscopic methods and computational chemistry. nih.gov Techniques like NMR and UV-Visible spectroscopy are powerful tools for studying tautomeric equilibria in solution. nih.govmdpi.com

Spectroscopic Analysis:

¹H NMR Spectroscopy: In different deuterated solvents, the chemical shifts of protons, particularly the N-H and O-H protons, provide direct evidence of the tautomeric forms present. nih.govnih.gov For instance, the presence of two distinct sets of signals for the pyrimidine ring protons can indicate a mixture of tautomers. mdpi.com

¹³C NMR Spectroscopy: The chemical shifts of carbonyl carbons (~160-180 ppm) versus enolic carbons (~150-160 ppm) are highly indicative. The appearance of signals in both regions confirms the presence of both keto and enol forms in equilibrium. nih.govnih.gov

UV-Vis Spectroscopy: Tautomers often have distinct absorption spectra. By analyzing the spectra in various solvents, researchers can quantify the ratio of the tautomeric forms. researchgate.netmdpi.com

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the relative energies and stabilities of the different tautomers in both the gas phase and solution. nih.govresearchgate.net These calculations help interpret experimental spectroscopic data and provide insights into the factors governing the equilibrium, such as aromaticity, electronic delocalization, and intramolecular hydrogen bonds. nih.gov For the 4(3H)-pyrimidinone/4-hydroxypyrimidine system, computational studies have explored the potential energy surfaces of excited states to understand photochemical processes like photo-tautomerism. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at positions C2, C4, and C6.

In the case of 2-Cyclopropylpyrimidin-4-ol, the C4 position (bearing the hydroxyl/oxo group) and the C2 position (bearing the cyclopropyl (B3062369) group) are the primary sites of reactivity. The reactivity towards nucleophiles is significantly influenced by the tautomeric form present. The keto form (pyrimidinone) is often more reactive towards certain nucleophiles.

Frontier Molecular Orbital (FMO) theory can be used to rationalize the regioselectivity of nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) coefficients indicate the most electrophilic centers. For many pyrimidine systems, the LUMO coefficient is higher at the C4 position compared to the C2 position, suggesting that C4 is the preferred site for nucleophilic attack. stackexchange.com The stability of the Meisenheimer-like intermediate formed upon nucleophilic attack is also a critical factor; resonance stabilization of the negative charge by the ring nitrogens is more effective for attack at the C4/C6 positions than at C2. stackexchange.com

Ring-Opening and Rearrangement Reactions Involving the Cyclopropyl Group

The cyclopropyl group attached at the C2 position is a strained three-membered ring, which endows it with unique reactivity. Under certain conditions, this ring can undergo opening or rearrangement reactions. These reactions are often initiated by the formation of a reactive intermediate, such as a radical or a cation, adjacent to the ring.

Cyclopropanes carrying electron-accepting groups can act as electrophiles and undergo polar, ring-opening reactions upon attack by nucleophiles. nih.govnih.gov The pyrimidine ring itself is electron-withdrawing, which can activate the cyclopropyl group towards such reactions. The reaction of an N-cyclopropyl-substituted amide with a Lewis acid like AlCl₃ can lead to a ring-opening rearrangement. rsc.orgresearchgate.net

The specific pathway of ring-opening (e.g., disrotatory vs. conrotatory for radical intermediates) depends on the stereochemistry of the system and the reaction conditions. rsc.org Computational and experimental studies on cyclopropyl-substituted nitrenium ions have shown that they can lead to products of ring expansion or elimination. nih.gov For 2-Cyclopropylpyrimidin-4-ol, reactions that generate a radical or cationic center on the pyrimidine ring could potentially trigger such rearrangements of the attached cyclopropyl group.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility and rates of the chemical transformations involving 2-Cyclopropylpyrimidin-4-ol hydrochloride.

Kinetics: Kinetic studies focus on measuring the rates of reactions, such as tautomerization, substitution, or ring-opening. For instance, the kinetics of cyclopropylcarbinyl radical ring openings have been measured directly using laser flash photolysis, revealing that the rates are influenced by substituents and solvent. acs.org Similarly, the kinetics of nucleophilic aromatic substitution on pyrimidine-like systems have been extensively studied, often revealing complex, multi-step mechanisms. rsc.org The pyrolysis of pyrimidine has been found to be a first-order reaction, with an activation energy determined from Arrhenius plots. rsc.org

Thermodynamics: Thermodynamic analysis helps determine the relative stability of reactants, intermediates, and products. For the tautomeric equilibrium, the Gibbs free energy difference (ΔG°) between the keto and enol forms determines the equilibrium constant (Keq). nih.gov Computational methods are frequently employed to calculate the heats of formation and activation energies for proposed reaction pathways, such as the decomposition of pyrimidine, which helps in validating the proposed free-radical mechanism. rsc.org

Table 2: Representative Kinetic and Thermodynamic Parameters in Related Systems

Transformation System Parameter Value Technique/Method
Pyrolysis Pyrimidine Activation Energy (Ea) 275 (± 13) kJ mol⁻¹ Shock-Tube Pyrolysis / UV Spectrometry rsc.org
Ring Opening Cyclopropylcarbinyl Radical Rate Constant (k) ~10⁸ s⁻¹ at 25°C Laser Flash Photolysis acs.org

Note: This data is from related systems and serves to illustrate the types of parameters determined in such analyses.

Characterization of Reaction Intermediates for Mechanistic Insight

Elucidating a reaction mechanism often hinges on the detection and characterization of transient intermediates. Advanced spectroscopic techniques are indispensable for this purpose.

For reactions involving pyrimidine derivatives, intermediates can be characterized using a variety of methods:

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is a powerful tool for identifying the structure of stable intermediates and, in some cases, transient ones. ¹⁵N NMR can be particularly insightful for tracking changes at the nitrogen centers of the pyrimidine ring during a reaction. nih.gov

FTIR Spectroscopy: Infrared spectroscopy can identify functional groups in intermediates, such as the appearance or disappearance of carbonyl (C=O) or hydroxyl (O-H) stretches, providing evidence for tautomeric shifts or addition reactions. sciencepublishinggroup.comnih.gov

Mass Spectrometry: MS can help determine the molecular weight of intermediates and provide structural information through fragmentation patterns.

UV-Vis Spectroscopy: This technique is often used in kinetic studies to monitor the formation and decay of intermediates that possess a chromophore. nih.gov

By combining these experimental techniques with computational modeling, a detailed picture of the reaction pathway, including the structures of transition states and intermediates, can be constructed. nih.gov This integrated approach is crucial for a comprehensive mechanistic understanding of the chemistry of this compound. nih.gov

Iv. Advanced Structural Characterization and Solid State Chemistry of 2 Cyclopropylpyrimidin 4 Ol Hydrochloride

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For 2-Cyclopropylpyrimidin-4-ol (B1288454) hydrochloride, SCXRD analysis would reveal the exact conformation of the cyclopropyl (B3062369) and pyrimidinol rings relative to each other.

No specific single-crystal X-ray diffraction data for 2-Cyclopropylpyrimidin-4-ol hydrochloride was found in the public domain at the time of this writing. However, a hypothetical analysis would yield a crystallographic information file (CIF), from which the following parameters could be extracted and presented.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1054.2
Z 4

This data would allow for a detailed conformational analysis, defining the torsion angles between the cyclopropyl group and the pyrimidine (B1678525) ring, as well as the geometry of the hydroxyl group. Such information is vital for understanding how the molecule interacts with its environment.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties. Screening for polymorphs of this compound would involve crystallization under a wide range of conditions (e.g., different solvents, temperatures, and pressures).

Co-crystallization is another strategy employed to modify the physicochemical properties of a substance. This involves combining the target molecule with a benign co-former to create a new crystalline solid with a unique structure and properties.

Specific studies on the polymorphism and co-crystallization of this compound are not currently available in published literature. A typical screening process would involve techniques such as slurry crystallization, solvent evaporation, and grinding to identify potential new solid forms.

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions, known as supramolecular interactions. These include hydrogen bonds, van der Waals forces, and π-π stacking. The analysis of these interactions provides insight into the stability and physical properties of the crystal. For this compound, the protonated pyrimidine ring and the hydroxyl group are expected to be key players in forming robust hydrogen bonding networks.

While specific crystal packing data for this compound is unavailable, related pyrimidine structures often exhibit common hydrogen bonding motifs. For instance, pyrimidine derivatives frequently form dimers or chains through N-H···N or N-H···O interactions.

Spectroscopic Studies (Solid-State NMR, Raman, FTIR) for Polymorphic Distinction

Vibrational and solid-state spectroscopic techniques are powerful tools for characterizing and distinguishing between different polymorphic forms of a compound.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is highly sensitive to the local environment of atomic nuclei. Different polymorphs, having distinct crystal packing and molecular conformations, will produce unique ssNMR spectra. The chemical shifts of carbon-13 and proton nuclei would be expected to differ between polymorphs of this compound.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are influenced by the intermolecular interactions present in the crystal lattice. Therefore, different polymorphs will display characteristic shifts in their Raman and FTIR spectra, particularly in regions corresponding to the vibrations of the hydroxyl and amine groups, as well as the pyrimidine ring.

No experimental spectroscopic data for different polymorphs of this compound has been reported. However, the following table illustrates hypothetical characteristic vibrational frequencies that could be used to differentiate between two polymorphic forms.

Hypothetical Vibrational Frequencies (cm⁻¹) for Polymorphs of this compound

Vibrational Mode Polymorph A Polymorph B
O-H stretch 3450 3425
N-H stretch 3200 3180
C=N stretch 1650 1665
C-O stretch 1280 1295

Hydrogen Bonding Networks Involving the Hydrochloride and Hydroxyl Functionalities

The hydrochloride salt form and the hydroxyl group are the primary sites for hydrogen bond formation in this compound. The protonated nitrogen on the pyrimidine ring acts as a strong hydrogen bond donor, likely interacting with the chloride counter-ion. The hydroxyl group can act as both a hydrogen bond donor and acceptor.

These functionalities are expected to create a complex and robust three-dimensional hydrogen bonding network. This network is the primary determinant of the crystal's stability and influences properties such as melting point and solubility. The chloride ion is a key component, bridging different organic cations and participating in a variety of N-H···Cl and O-H···Cl interactions.

A detailed analysis of the hydrogen bonding network would require single-crystal X-ray diffraction data, which is not currently available for this compound. Based on the functional groups present, it is highly probable that these interactions are the dominant force in the crystal packing of this compound.

V. Computational Chemistry and Theoretical Studies on 2 Cyclopropylpyrimidin 4 Ol Hydrochloride

In Silico Reactivity Prediction and Transition State Analysis:The prediction of chemical reactivity through computational means involves analyzing parameters like molecular electrostatic potential, Fukui functions, and the energies of transition states for potential reactions. No specific in silico studies on the reactivity or reaction mechanisms involving 2-Cyclopropylpyrimidin-4-ol (B1288454) hydrochloride have been documented.

Without these foundational research findings, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed, compound-specific data. The methodologies exist, but their application to 2-Cyclopropylpyrimidin-4-ol hydrochloride has not been reported in the accessible scientific literature.

Vi. Molecular Interactions and Mechanistic Biological Investigations of 2 Cyclopropylpyrimidin 4 Ol Hydrochloride Non Clinical Focus

In Vitro Target Identification and Validation Approaches for Pyrimidine (B1678525) Derivatives

The initial stages of understanding a compound's biological activity involve identifying its molecular targets. For pyrimidine derivatives, a variety of in vitro techniques are employed to pinpoint and validate these interactions with proteins such as enzymes and receptors.

Biochemical assays are fundamental in determining whether a pyrimidine derivative can modulate the activity of an enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to quantify its inhibitory or activating effect. The pyrimidine scaffold is a common feature in molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling. researchgate.netrsc.org

Kinase inhibition is often assessed through radiometric assays or luminescence-based assays that measure ATP consumption. nih.gov For instance, studies on various pyrimidine derivatives have demonstrated potent inhibition of Janus kinases (JAK), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR). nih.govacs.orgnih.govnih.gov The potency of inhibition is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Beyond kinases, pyrimidine derivatives have been investigated as inhibitors of other metabolic enzymes. nih.gov Assays for enzymes like carbonic anhydrases (hCA I and II), cholinesterases (AChE and BChE), α-glycosidase, and aldose reductase have revealed that compounds with the pyrimidine core can exhibit significant inhibitory activity, with inhibition constants (Ki) often in the nanomolar range. nih.gov

Table 1: Examples of Enzyme Inhibition by Various Pyrimidine Derivatives

Compound Class Target Enzyme Assay Method Potency (IC50 / Ki)
N-trisubstituted pyrimidines Aurora A Kinase (AURKA) Kinase-Glo Luminescent Assay 7.1 nM (IC50)
N-trisubstituted pyrimidines Aurora B Kinase (AURKB) Kinase-Glo Luminescent Assay 25.7 nM (IC50)
Aminopyrimidine Analog JAK1 Z'-LYTE Biochemical Assay 2.1 nM (IC50)
Aminopyrimidine Analog JAK2 Z'-LYTE Biochemical Assay 12 nM (IC50)
Pyrrolo[2,3-d]pyrimidine EGFR (T790M mutant) Kinase Enzymatic Assay 0.21 nM (IC50)
Novel Pyrimidine Derivatives Acetylcholinesterase (AChE) Spectrophotometric Assay 33.15 ± 4.85 nM (Ki)
Novel Pyrimidine Derivatives Carbonic Anhydrase II (hCA II) Esterase Activity Assay 18.21 ± 3.66 nM (Ki)

This table presents representative data from studies on various pyrimidine derivatives to illustrate the range of enzyme targets and potencies. nih.govnih.govnih.govnih.gov

To determine if a compound interacts with a specific receptor, receptor binding assays are employed. These assays measure the affinity of a ligand for its receptor. A common method is the radioligand binding assay, where a radioactively labeled ligand competes with the unlabeled test compound for binding to the receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. nih.gov

Pyrimidine derivatives have been synthesized and evaluated for their affinity at various receptors, including adenosine (B11128) receptors (ARs). nih.govnih.gov By testing these compounds against different human adenosine receptor subtypes (A1, A2A, A2B, and A3), researchers can determine not only the binding affinity (expressed as the inhibition constant, Ki) but also the selectivity of the compound for a particular receptor subtype. nih.gov Some diaryl 2- or 4-amidopyrimidines have shown remarkable affinities, with Ki values below 10 nM for the human A3 adenosine receptor, while displaying no significant activity at other subtypes. nih.gov

More advanced techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET) are also used. These methods rely on changes in light emission when a fluorescently or luminescently tagged component interacts with a binding partner, providing a sensitive readout of molecular proximity and binding events.

Structure-Activity Relationship (SAR) Studies for Identified Molecular Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a pyrimidine derivative and assessing the impact on its biological activity, researchers can identify key chemical features required for interaction with a molecular target. researchgate.netrroij.com

For pyrimidine-based kinase inhibitors, SAR studies have revealed several important principles:

The Pyrimidine Core: The 2,4-diaminopyrimidine (B92962) core, for example, often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. nih.gov

Substituents at C2 and C4: Modifications at the 2- and 4-positions of the pyrimidine ring significantly influence potency and selectivity. Incorporating different side chains can target specific sub-pockets within the kinase active site, enhancing affinity and steering the compound away from off-target kinases. acs.org

Substituents at C5: The 5-position is often situated near the "gatekeeper" residue of the kinase binding pocket. Modifying this position can be a strategy to impart improved kinome-wide selectivity. acs.org For example, replacing a benzene (B151609) moiety with pyridine (B92270) or an amide with a sulfonamide can alter inhibitory potency. acs.org

In the context of pyrrolo[2,3-d]pyrimidine derivatives, SAR studies have shown that specific substitutions are critical for activity. For example, the presence of a trichloromethyl group at the 2-position and a chlorine atom at the 6-position of the scaffold have been noted as important for certain biological effects. nih.gov Similarly, for pyrido[2,3-d]pyrimidines, the nature and position of substituents on phenyl rings attached to the core structure are crucial for activity. rsc.org

Elucidation of Molecular Mechanisms of Action (without therapeutic claims)

Understanding the precise molecular mechanism of action involves detailing how a compound's interaction with its target leads to a biological effect at the molecular level. For many pyrimidine derivatives that target kinases, the primary mechanism is competitive inhibition with adenosine triphosphate (ATP). rsc.org

These compounds are often designed as ATP isosteres, meaning they mimic the structure of ATP, particularly the adenine (B156593) ring. rsc.org This allows them to fit into the ATP-binding site of a kinase. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase reaction that is fundamental to kinase function. This inhibition can halt downstream signaling events that depend on the kinase's activity. researchgate.netrsc.org

In some cases, pyrimidine derivatives can induce specific conformational changes in the target protein. For example, some inhibitors are designed to bind to and stabilize the inactive "DFG-out" conformation of a kinase, a mechanism that can lead to higher selectivity. acs.org Beyond direct enzyme inhibition, pyrimidine derivatives can also interfere with protein-protein interactions (PPIs), which are essential in numerous biological processes. nih.gov

Ligand-Protein Interaction Studies (e.g., Molecular Docking, MD simulations of complexes, Co-crystallography if applicable)

To visualize and understand the interaction between a pyrimidine derivative and its target protein at an atomic level, computational and structural biology techniques are used.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov It is used to estimate the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. eurekaselect.com For instance, docking has been used to show how pyrimidine derivatives fit into the ATP binding site of EGFR, forming hydrogen bonds with specific amino acid residues. eurekaselect.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can confirm the stability of the binding mode predicted by docking and calculate the binding free energy, offering a more rigorous prediction of binding affinity. researchgate.net

Co-crystallography: X-ray crystallography provides the most definitive evidence of a ligand-protein interaction. nih.gov By crystallizing the protein with the ligand bound in its active site, researchers can obtain a high-resolution, three-dimensional structure of the complex. This allows for precise visualization of the binding orientation and all intermolecular interactions, which is invaluable for structure-based drug design. nih.gov

Table 2: Example of In Silico Interaction Data for Pyrazolopyrimidine Analogs

Compound ID Target Protein ID Predicted Binding Affinity (kcal/mol) Key Interaction Type
Compound 23 7ESX -10.2 Hydrogen Bonding, Hydrophobic
Compound 14 6EEZ -9.0 Hydrogen Bonding
Compound 29 3F4R -8.0 Hydrophobic
Compound 26 6W9O -7.7 Hydrogen Bonding

This table shows representative molecular docking results for a series of pyrazolopyrimidine derivatives against various protein targets, illustrating the use of binding affinity scores to rank potential inhibitors. nih.gov

Cellular Assays for Target Engagement and Pathway Modulation (Non-Clinical, Mechanistic)

While biochemical assays confirm interaction with a purified protein, cellular assays are necessary to verify that a compound can reach and engage its target within the complex environment of a living cell. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique is a powerful tool for confirming direct target engagement in situ. researchgate.netcetsa.org The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement. nih.gov

Pathway Modulation Assays: These assays measure the downstream consequences of target engagement. For example, if a pyrimidine derivative is designed to inhibit a kinase in a specific signaling pathway, a cellular assay can measure the phosphorylation level of a downstream substrate protein. nih.gov A reduction in the phosphorylation of STAT5 in primary T-cells, for instance, serves as a cellular biomarker for the inhibition of the JAK/STAT pathway by a JAK inhibitor. nih.gov Other cellular assays may assess effects on cell cycle progression or the induction of apoptosis to understand the compound's mechanistic impact on cellular processes. nih.govgsconlinepress.com

Vii. Advanced Analytical Method Development for 2 Cyclopropylpyrimidin 4 Ol Hydrochloride in Research Applications

Chromatographic Techniques for Purity Assessment, Impurity Profiling, and Isomer Separation (HPLC, GC, SFC)

Chromatographic methods are fundamental to assessing the purity and identifying impurities in 2-Cyclopropylpyrimidin-4-ol (B1288454) hydrochloride. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.netrjptonline.org A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for purity assessment and impurity profiling of 2-Cyclopropylpyrimidin-4-ol hydrochloride. The separation is generally achieved on C8 or C18 silica (B1680970) gel columns. researchgate.net Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), to achieve adequate resolution between the main peak and any potential impurities. rjptonline.orgsielc.com UV detection is commonly employed for quantification. rjptonline.org

Impurity profiling by HPLC can be enhanced by coupling the system to a mass spectrometer (LC-MS), which aids in the identification of unknown impurities based on their mass-to-charge ratio. ymerdigital.com The development of a stability-indicating HPLC method is also critical to separate degradation products from the parent compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength
Column Temperature 30 °C
Injection Volume 10 µL

Gas Chromatography (GC) can be a suitable technique for the analysis of volatile impurities that may be present in this compound, or for the analysis of the compound itself after appropriate derivatization to increase its volatility. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of trace-level volatile organic compounds. jmchemsci.com For instance, residual solvents from the synthesis process can be effectively monitored using headspace GC. The analysis of cyclopropane (B1198618) derivatives by GC has been demonstrated, suggesting its applicability to the cyclopropyl (B3062369) moiety of the target compound. researchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful alternative to both HPLC and GC, particularly for the separation of polar compounds and for chiral separations. chromatographytoday.comselvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent such as methanol. chromatographytoday.com This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. selvita.comresearchgate.net For a polar molecule like this compound, SFC can provide orthogonal selectivity to RP-HPLC, which is beneficial for resolving complex impurity profiles. researchgate.netchromatographyonline.com

High-Resolution Mass Spectrometry and Hyphenated Techniques for Structural Confirmation and Metabolite Identification (Non-Clinical)

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the structural elucidation of this compound and the identification of its metabolites in non-clinical studies. nih.gov When coupled with a chromatographic separation technique such as HPLC or UPLC (Ultra-Performance Liquid Chromatography), HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its metabolites. acs.orgabdn.ac.uk

For structural confirmation, the accurate mass of the molecular ion of this compound is measured and compared with the theoretical mass calculated from its chemical formula. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to confirm the connectivity of the atoms within the molecule.

In non-clinical metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine from animal studies) experiments are analyzed by LC-HRMS. nih.gov The data is processed to detect potential metabolites by searching for predicted metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) of the parent drug. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these metabolite signals. Subsequent MS/MS analysis of the candidate metabolites helps to pinpoint the site of metabolic modification on the molecule.

Table 2: Common Metabolic Transformations Investigated for Pyrimidine Analogs

TransformationMass Shift (Da)Description
Hydroxylation +15.9949Addition of an oxygen atom
N-dealkylation VariableRemoval of an alkyl group from a nitrogen atom
Glucuronidation +176.0321Conjugation with glucuronic acid
Sulfation +79.9568Conjugation with a sulfate (B86663) group
Oxidation +15.9949Can lead to various products (e.g., N-oxides)

Quantitative NMR (QNMR) and Advanced Spectroscopic Methods for Precise Quantification in Research Samples

Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy has emerged as a powerful primary method for the precise quantification of pharmaceutical compounds, including hydrochloride salts, without the need for a specific reference standard of the analyte. researchgate.netnih.govusp.org The principle of QNMR is based on the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal. usp.org

For the precise quantification of this compound in research samples, a known amount of an internal standard is added to a precisely weighed sample of the compound. acs.org The purity of the target compound can then be calculated by comparing the integral of a well-resolved proton signal from the analyte with that of a signal from the internal standard. acs.orgacs.org QNMR is particularly valuable for qualifying reference materials and for providing an orthogonal quantification method to chromatography. bruker.com The use of alkaline deuterated methanol can be a useful technique for the QNMR analysis of problematic hydrochloride salts, as it allows for in situ neutralization and improved solubility. researchgate.netnih.gov

Advanced spectroscopic methods, such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy, can provide complementary information for structural characterization and can also be developed for quantitative purposes, although they are more commonly used for qualitative analysis and process monitoring.

Table 3: Key Parameters for a Successful QNMR Experiment

ParameterRequirementRationale
Internal Standard High purity, chemically stable, non-reactive with the analyte, and has signals that do not overlap with the analyte's signals.To provide an accurate reference for quantification.
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the protons being quantified.To ensure complete relaxation of all relevant nuclei between scans for accurate integration.
Signal-to-Noise Ratio Sufficiently high for precise integration.Achieved by optimizing the number of scans and sample concentration.
Digital Resolution Adequate to define the peaks accurately.Important for accurate integration of the signals.
Phase and Baseline Correction Must be performed accurately.Errors in these corrections can lead to significant quantification errors.

Chiral Resolution and Enantiomeric Purity Determination (if applicable)

Chirality refers to the property of a molecule being non-superimposable on its mirror image. This occurs when a molecule contains a chiral center, typically a carbon atom bonded to four different groups. An examination of the chemical structure of 2-Cyclopropylpyrimidin-4-ol reveals the absence of any chiral centers. The pyrimidine ring itself is planar, and while the cyclopropyl group is three-dimensional, there is a plane of symmetry in the molecule.

Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, chiral resolution and the determination of enantiomeric purity are not applicable to this compound.


Viii. Potential Applications of 2 Cyclopropylpyrimidin 4 Ol Hydrochloride in Non Biological/non Medical Fields

Role as a Ligand or Precursor in Organometallic Chemistry and Catalysis

The pyrimidine (B1678525) scaffold, with its nitrogen atoms possessing lone pairs of electrons, is a well-established building block in coordination chemistry, capable of acting as a ligand for various metal centers. researchgate.netekb.egmdpi.com The nitrogen atoms in the pyrimidine ring of 2-Cyclopropylpyrimidin-4-ol (B1288454) can coordinate to metal ions, making it a potential candidate for the formation of diverse metal complexes. ekb.eg The presence of the hydroxyl group at the 4-position introduces an additional coordination site, potentially allowing the molecule to act as a bidentate ligand, bridging metal centers, or forming intricate coordination polymers.

The catalytic activity of metal complexes is highly dependent on the nature of the ligands. Pyrimidine-based ligands have been shown to be effective in various catalytic transformations. mdpi.com The electronic properties of the 2-cyclopropyl group can influence the electron density on the pyrimidine ring, thereby modulating the strength of the metal-ligand bond and, consequently, the catalytic activity of the resulting complex. Research on related pyrimidine derivatives has demonstrated their utility in forming complexes with transition metals like chromium(III) and cobalt(II), which have shown catalytic activity in oligomerization reactions. mdpi.com While specific studies on the catalytic applications of 2-Cyclopropylpyrimidin-4-ol hydrochloride complexes are not extensively documented, the structural analogy to other catalytically active pyrimidine compounds suggests potential utility in this area.

Table 1: Potential Coordination Modes of 2-Cyclopropylpyrimidin-4-ol as a Ligand

Coordination Mode Description Potential Metal Ions
Monodentate Coordination through one of the ring nitrogen atoms. Transition metals (e.g., Cu, Co, Ni, Zn)
Bidentate Coordination through a ring nitrogen and the hydroxyl group. Lanthanides, Transition metals

Incorporation into Functional Materials (e.g., polymers, supramolecular assemblies, optoelectronics)

The development of new functional materials with tailored optical and electronic properties is a major focus of modern materials science. Pyrimidine derivatives are attractive components for such materials due to their π-deficient nature, which makes them good electron acceptors. researchgate.netnih.gov

Optoelectronics: When incorporated into a larger conjugated system, often with electron-donating groups, pyrimidine derivatives can exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netnih.gov The cyclopropyl (B3062369) group in 2-Cyclopropylpyrimidin-4-ol may influence the electronic transitions and photophysical behavior of such materials. While specific research on the optoelectronic properties of this particular compound is limited, the broader class of pyrimidine-based materials has shown significant promise. nih.govresearchgate.net

Polymers: this compound can potentially be used as a monomer or a functional additive in the synthesis of polymers. The hydroxyl group provides a reactive site for polymerization reactions, such as esterification or etherification, allowing for its incorporation into polyester (B1180765) or polyether backbones. The resulting polymers could exhibit modified thermal stability, solubility, and optical properties conferred by the pyrimidine moiety. The incorporation of cyclodextrin-modified polymers has been explored for various applications, including drug delivery and the fabrication of functional materials like hydrogels and microfibers. mdpi.comsemanticscholar.org

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined molecular architectures. nih.gov The pyrimidine ring, with its nitrogen atoms and the hydroxyl group of 2-Cyclopropylpyrimidin-4-ol, can participate in hydrogen bonding, directing the self-assembly of molecules into larger structures like tapes, sheets, or three-dimensional networks. nih.gov These supramolecular assemblies can have applications in areas such as crystal engineering and the development of "smart" materials that respond to external stimuli.

Use as a Chemical Probe or Reporter Molecule in Fundamental Chemical Research

Chemical probes are small molecules used to study biological processes or other chemical systems. Reporter molecules are often fluorescent and are used to signal the presence of a specific analyte or a change in the environment. While the primary focus of pyrimidine derivatives in this context has been biological, the underlying principles can be applied to fundamental chemical research.

Applications in Sensing and Recognition Systems

The ability of the pyrimidine moiety to engage in specific intermolecular interactions makes it a valuable component in the design of chemical sensors and recognition systems. researchgate.net The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group can act as a hydrogen bond donor. These interactions can be exploited to achieve selective binding to target molecules.

Furthermore, the pyrimidine ring can coordinate with metal ions, and this interaction can be coupled to a detectable signal, such as a change in fluorescence or color. acs.org Pyridine (B92270) derivatives, which are structurally similar to pyrimidines, have been successfully employed as fluorescent sensors for various cations. mdpi.com This suggests that this compound could be developed into a sensor for specific metal ions or small organic molecules. The design of such sensors often involves integrating the recognition unit (the pyrimidine derivative) with a signaling unit (a chromophore or fluorophore). Cyclodextrin derivatives have also been widely explored for their potential in enantioselective sensing. mdpi.comresearchgate.net

Table 2: Potential Sensing Mechanisms Involving Pyrimidine Derivatives

Sensing Mechanism Description Target Analytes
Fluorescence Quenching/Enhancement The binding of an analyte alters the fluorescence intensity of the pyrimidine-based sensor. Metal ions, small organic molecules
Colorimetric Sensing A visible color change occurs upon interaction with the analyte. pH changes, specific ions

Ix. Broader Chemical Context and Future Outlook for 2 Cyclopropylpyrimidin 4 Ol Hydrochloride Research

Comparative Analysis with Other Pyrimidine (B1678525) and Cyclopropyl-Containing Scaffolds

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities. wjarr.comresearchgate.netgsconlinepress.comnih.gov Its derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wjarr.comrsc.orgresearchgate.net The structural versatility of the pyrimidine ring, allowing for substitutions at multiple positions, enables fine-tuning of its pharmacokinetic and pharmacodynamic profiles. ijsat.org For instance, different substitutions on the pyrimidine nucleus can significantly influence its biological activity. nih.govnih.gov

The incorporation of a cyclopropyl (B3062369) group into molecular scaffolds is a well-established strategy in drug design to enhance a molecule's pharmacological profile. iris-biotech.descientificupdate.comnih.gov The cyclopropyl ring, a small, strained three-membered ring, imparts unique conformational rigidity and electronic properties. nih.govresearchgate.net It can improve metabolic stability, increase potency, enhance brain permeability, and reduce off-target effects. nih.govresearchgate.nethyphadiscovery.com The cyclopropyl group's ability to act as a bioisostere for other groups, such as alkenes or isopropyl moieties, allows for the modulation of lipophilicity and binding interactions. iris-biotech.descientificupdate.com

In the context of 2-Cyclopropylpyrimidin-4-ol (B1288454) hydrochloride, the cyclopropyl group at the 2-position of the pyrimidine ring is expected to influence its binding affinity to biological targets and its metabolic fate. A comparative analysis with other substituted pyrimidines reveals the strategic advantage of this particular combination.

Scaffold FeatureGeneral Properties/ActivitiesContribution of Cyclopropyl GroupPotential Impact on 2-Cyclopropylpyrimidin-4-ol
Pyrimidine Core Anticancer, antimicrobial, anti-inflammatory, antiviral activities. wjarr.comresearchgate.netgsconlinepress.com Mimics nucleic acids. ijsat.orgN/AProvides the foundational pharmacophore for biological activity.
Substituents at C2, C4, C5, C6 Modulates potency, selectivity, and pharmacokinetic properties. ijsat.orgmdpi.comN/AThe -OH at C4 and cyclopropyl at C2 are key determinants of its specific biological profile.
Cyclopropyl Moiety Increases metabolic stability, potency, and conformational rigidity. iris-biotech.denih.govhyphadiscovery.com Reduces off-target effects. nih.govIntroduces steric constraints and alters electronic properties. iris-biotech.descientificupdate.comMay enhance binding to target enzymes and improve drug-like properties.
Other Alkyl/Aryl Substituents Varying effects on lipophilicity and steric hindrance. nih.govCyclopropyl group offers a unique rigid structure compared to flexible alkyl chains. scientificupdate.comOffers a distinct conformational profile compared to other 2-substituted pyrimidines.

Challenges and Opportunities in the Synthesis and Investigation of Related Heterocycles

The synthesis of substituted pyrimidines and cyclopropyl-containing compounds, while well-explored, presents ongoing challenges and opportunities for innovation. ijsat.org

Challenges:

Stereocontrol: The synthesis of cyclopropane (B1198618) rings with specific stereochemistry can be complex, often requiring specialized reagents and conditions. researchgate.netnih.gov

Ring Strain: The inherent strain in the cyclopropyl ring can lead to undesired ring-opening reactions under certain synthetic conditions. hyphadiscovery.comresearchgate.net

Functional Group Compatibility: Introducing the cyclopropyl group onto a pre-existing heterocyclic core, or building the heterocycle onto a cyclopropyl precursor, requires careful consideration of functional group tolerance. acs.org

Purification: The separation of desired products from starting materials and byproducts in heterocyclic synthesis can be challenging, often requiring advanced chromatographic techniques.

Opportunities:

Novel Synthetic Routes: There is a continuous search for more efficient, sustainable, and versatile methods for synthesizing functionalized heterocycles. numberanalytics.comnih.govnih.gov This includes the development of multicomponent reactions, flow chemistry, and green chemistry approaches. nih.govnumberanalytics.com

Catalysis: The use of novel catalysts, including transition metals and organocatalysts, can enable new bond formations and improve the efficiency and selectivity of existing reactions for synthesizing complex heterocycles. researchgate.netnumberanalytics.com

Diversity-Oriented Synthesis: The development of synthetic strategies that allow for the rapid generation of a wide variety of related heterocyclic compounds is crucial for exploring structure-activity relationships (SAR). rsc.org

Emerging Methodologies and Technologies Applicable to 2-Cyclopropylpyrimidin-4-ol Hydrochloride Research

Modern drug discovery and chemical research are increasingly driven by technological advancements that can accelerate the pace of investigation.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets, enabling the efficient identification of promising lead molecules.

Computational Chemistry and AI: In silico methods, including molecular docking and molecular dynamics simulations, can predict the binding of molecules like this compound to target proteins, guiding rational drug design. nih.gov Artificial intelligence and machine learning are being used to predict molecular properties, biological activities, and even design novel molecular structures. nih.govelsevier.comnih.gov

Advanced Analytical Techniques: Modern spectroscopic and crystallographic techniques are essential for the unambiguous characterization of newly synthesized compounds and for studying their interactions with biological macromolecules.

Green Chemistry: The development of more environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of renewable feedstocks, is a growing trend in heterocyclic chemistry. nih.govnumberanalytics.com

Methodology/TechnologyApplication in this compound ResearchPotential Benefit
High-Throughput Screening (HTS) Screening for biological activity against a wide range of targets.Rapid identification of potential therapeutic applications.
Computational Modeling & AI Predicting binding modes, ADME/Tox properties, and designing novel analogs. nih.govelsevier.comAccelerates the design-synthesize-test cycle; reduces costs.
Flow Chemistry Automated and continuous synthesis of the compound and its derivatives. numberanalytics.comImproved reaction control, scalability, and safety.
Microwave-Assisted Synthesis Accelerating key synthetic steps in the preparation of pyrimidine derivatives. nih.govReduced reaction times and potentially higher yields.
Organocatalysis Developing metal-free synthetic routes for the cyclopropyl or pyrimidine moiety.Avoids toxic metal contaminants and promotes sustainability.

Interdisciplinary Research Avenues and Collaborative Potentials

The comprehensive investigation of this compound and related compounds necessitates a multidisciplinary approach, fostering collaborations between various scientific fields.

Medicinal Chemistry and Pharmacology: The core collaboration involves designing and synthesizing new analogs and evaluating their biological activity to understand SAR. researchgate.netnih.gov

Computational Biology and Bioinformatics: These fields can help in identifying potential biological targets for the compound and in analyzing large datasets from screening experiments. youtube.com

Structural Biology: Determining the crystal structure of the compound bound to its target protein can provide crucial insights for further optimization.

Materials Science: Heterocyclic compounds, including pyrimidines, are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers. numberanalytics.com

Chemical Biology: The use of this compound as a chemical probe could help in elucidating complex biological pathways.

Future research on this compound will likely benefit from these synergistic interactions, leading to a deeper understanding of its chemical properties and potential applications. The continued evolution of synthetic methodologies and the integration of advanced technologies will undoubtedly open new frontiers in the exploration of this and related heterocyclic compounds. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclopropylpyrimidin-4-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Routes : Nucleophilic substitution reactions are commonly employed, leveraging the reactivity of the pyrimidine ring. For example, the chloromethyl group in analogous compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) can undergo substitution with cyclopropylamine under polar aprotic solvents like DMF or DMSO at 60–80°C .
  • Optimization Strategies :
    • Solvent Selection : Test polar solvents (e.g., DMF vs. DMSO) to assess reaction rate and yield.
    • Temperature Gradients : Perform reactions at 50°C, 70°C, and 90°C to identify optimal kinetic conditions.
    • Catalyst Screening : Evaluate bases like K₂CO₃ or Et₃N to enhance nucleophilicity.
    • DoE (Design of Experiments) : Use factorial designs to analyze interactions between variables (e.g., solvent, temperature, stoichiometry).

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Compare retention times against standards .
    • TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines).
  • Structural Confirmation :
    • NMR : Analyze ¹H/¹³C NMR spectra for cyclopropyl (δ ~1.0–2.0 ppm) and pyrimidine (δ ~8.0–9.0 ppm) signals.
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns via ESI-MS .

Advanced: How can researchers address contradictory data in reaction yields when using different nucleophiles?

Methodological Answer:

  • Mechanistic Analysis :
    • Steric vs. Electronic Effects : Bulky nucleophiles (e.g., tert-butylamine) may exhibit lower yields due to steric hindrance, while electron-rich nucleophiles (e.g., thiophenol) could enhance reactivity.
    • Solvent Polarity : Polar solvents stabilize transition states in SN2 mechanisms, but may disfavor bulky reagents.
  • Experimental Design :
    • Kinetic vs. Thermodynamic Control : Conduct time-course studies to identify whether products result from kinetic (fast) or thermodynamic (stable) pathways.
    • Computational Modeling : Use DFT calculations to predict nucleophile-pyrimidine interaction energies .

Advanced: What safety protocols are critical during synthesis and waste disposal?

Methodological Answer:

  • Handling Precautions :
    • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
    • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., HCl gas) .
  • Waste Management :
    • Segregation : Separate halogenated waste (e.g., chlorinated solvents) from non-halogenated streams.
    • Neutralization : Treat acidic residues with NaHCO₃ before disposal.
    • Documentation : Maintain logs for waste composition and partner with certified disposal firms .

Basic: What spectroscopic techniques are most effective for monitoring cyclopropane ring stability?

Methodological Answer:

  • ¹H NMR : Track cyclopropyl proton signals (δ ~1.0–2.0 ppm) for ring-opening side reactions.
  • IR Spectroscopy : Monitor C-H stretching vibrations (3100–3000 cm⁻¹) and ring deformation modes (600–800 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structures to confirm cyclopropane geometry and hydrogen bonding with the hydrochloride counterion .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Controlled Replication :
    • Standardized Assays : Use validated protocols (e.g., IC50 determination via enzyme inhibition assays) to minimize variability.
    • Batch Analysis : Compare activity across multiple synthetic batches to rule out impurity effects.
  • Meta-Analysis :
    • Data Aggregation : Compile results from independent studies to identify trends (e.g., structure-activity relationships for pyrimidine derivatives) .
    • Statistical Testing : Apply ANOVA or t-tests to assess significance of observed differences.

Advanced: What strategies are effective in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Parameters :
    • Continuous Flow Systems : Enhance heat/mass transfer and reduce side reactions compared to batch reactors.
    • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Purification :
    • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high recovery of pure product.
    • Column Chromatography : Scale using flash chromatography with gradients tailored to compound polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.